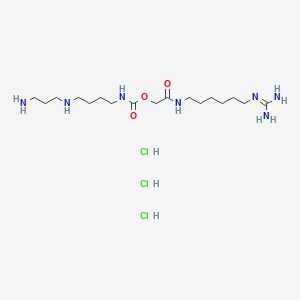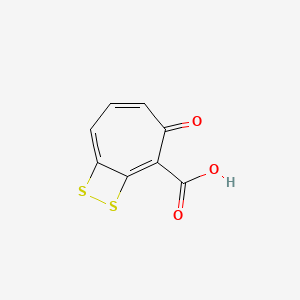
Udonitrectag
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Udonitrectag is synthesized through a series of chemical reactions involving the formation of a bicyclic structure. The synthesis involves the use of specific reagents and catalysts to achieve the desired configuration and purity. The compound is typically prepared in a laboratory setting under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The compound is then purified using techniques like crystallization or chromatography to achieve the required purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Udonitrectag undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce reduced derivatives with fewer oxygen atoms .
Scientific Research Applications
Udonitrectag has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of synthetic peptido-mimetics and their interactions with receptors.
Biology: Investigated for its role in promoting cell survival and differentiation through its interaction with the TrkA receptor.
Medicine: Explored as a potential therapeutic agent for neurotrophic keratitis and other conditions involving nerve damage and degeneration.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting nerve growth factor pathways
Mechanism of Action
Udonitrectag exerts its effects by binding to the tropomyosin kinase A (TrkA) receptor, mimicking the activity of nerve growth factor. This binding activates downstream signaling pathways that promote cell survival, differentiation, and trophic support. The compound’s interaction with the TrkA receptor leads to the activation of various molecular targets and pathways involved in cell growth and repair .
Comparison with Similar Compounds
Nerve Growth Factor (NGF): Udonitrectag mimics the activity of NGF, a naturally occurring protein involved in the growth, maintenance, and survival of nerve cells.
Brain-Derived Neurotrophic Factor (BDNF): Another neurotrophin with similar functions to NGF, but with different receptor interactions.
Synthetic Peptido-Mimetics: Other synthetic compounds designed to mimic the activity of neurotrophins like NGF and BDNF
Uniqueness: this compound is unique in its ability to mimic the activity of nerve growth factor while being a low molecular weight compound. This allows for better stability and easier synthesis compared to larger protein-based neurotrophins. Additionally, its specific binding to the TrkA receptor makes it a valuable tool for studying nerve growth factor pathways and developing new therapeutic agents .
Properties
CAS No. |
1458063-04-1 |
|---|---|
Molecular Formula |
C20H19NO5 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(1S,4R,5R,7S)-3,4-dibenzyl-2-oxo-6,8-dioxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid |
InChI |
InChI=1S/C20H19NO5/c22-18-16-17(19(23)24)26-20(25-16)15(11-13-7-3-1-4-8-13)21(18)12-14-9-5-2-6-10-14/h1-10,15-17,20H,11-12H2,(H,23,24)/t15-,16+,17+,20-/m1/s1 |
InChI Key |
SEKGLVUAECPQQM-NHAYFPRASA-N |
SMILES |
C1=CC=C(C=C1)CC2C3OC(C(O3)C(=O)O)C(=O)N2CC4=CC=CC=C4 |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]3O[C@@H]([C@H](O3)C(=O)O)C(=O)N2CC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3OC(C(O3)C(=O)O)C(=O)N2CC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Udonitrectag |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B611469.png)
![2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B611470.png)












